Shield 1; Shield1

Description

BenchChem offers high-quality Shield 1; Shield1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shield 1; Shield1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

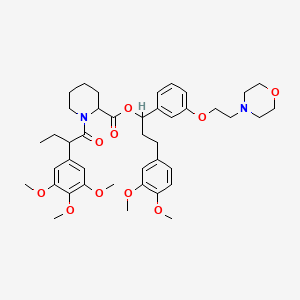

Molecular Formula |

C42H56N2O10 |

|---|---|

Molecular Weight |

748.9 g/mol |

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3 |

InChI Key |

NMFHJNAPXOMSRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: The Shield1 Stabilizing Ligand System

Executive Summary

The Shield1 stabilizing ligand system represents a paradigm shift in conditional protein regulation. Unlike transcriptional switches (e.g., Tet-ON/OFF) that regulate mRNA production, Shield1 operates post-translationally, offering rapid, reversible, and tunable control over protein stability.[1] The system relies on a specific destabilizing domain (DD)—a mutant of the human FKBP12 protein (L106P)—which targets any fused protein for proteasomal degradation.[2] Shield1, a synthetic small molecule, binds to this domain, stabilizing the protein fold and preventing degradation.[2][3] This guide details the mechanistic underpinnings, experimental protocols, and critical applications of Shield1, particularly in mammalian and parasitic research.

Mechanistic Principles

The Destabilizing Domain (DD)

The core of the technology is a 12-kDa mutant of the human FK506-binding protein (FKBP12). The introduction of a specific point mutation, L106P (Leucine to Proline at position 106), creates a hydrophobic instability within the protein structure.

-

Absence of Ligand: The L106P mutation causes the FKBP12 domain to be thermodynamically unstable. The cell's quality control machinery (Ubiquitin-Proteasome System) recognizes this "misfolded" domain and rapidly degrades the entire fusion protein.

-

Presence of Ligand (Shield1): Shield1 is a synthetic ligand designed to bind the L106P mutant with high affinity (Kd ~13 nM). Binding fills the hydrophobic pocket, stabilizing the protein fold. This "shields" the fusion protein from ubiquitin ligases, allowing it to accumulate and function.

Chemical Properties of Shield1

-

Nature: Synthetic small molecule (morpholine-containing analogue of rapamycin/FK506 "bump" ligands).[1]

-

Permeability: Membrane-permeant; crosses the blood-brain barrier.[1]

-

Specificity: "Bio-orthogonal."[1] It does not bind endogenous wild-type FKBP12 or mTOR, minimizing off-target effects in mammalian cells.[1]

Mechanism of Action Diagram

Figure 1: Mechanism of the Shield1/FKBP12(L106P) system.[1] Default state is degradation; ligand binding rescues the protein.

Applications in Research

Mammalian Systems (ProteoTuner)

In mammalian research, this system is commercialized as the ProteoTuner™ technology.

-

Tunability: Protein levels correlate linearly with Shield1 concentration (0.1 nM to 1 µM).

-

Speed: Stabilization is detectable within 15–30 minutes.[3][4][5][6] Degradation upon washout occurs within 1–2 hours.[1][7]

-

Utility: Ideal for studying toxic proteins, cell cycle regulators, or signaling cascades where constitutive expression is lethal or adaptive.

Parasitology (Plasmodium falciparum)

Shield1 has become a cornerstone tool in malaria research.[1] Since P. falciparum has limited tools for conditional RNA interference, the DD system allows researchers to study essential genes.

-

Method: The gene of interest is tagged with the DD domain via CRISPR/Cas9 or homologous recombination.

-

Constraint: Shield1 must be present continuously to maintain the parasite culture.[8] Removal of Shield1 mimics a "knockdown," allowing the assessment of essentiality.

-

Toxicity Note: High concentrations (>1 µM) can be toxic to parasites; careful titration is required.[1]

In Vivo Models[1][9]

-

Mice: Shield1 can be administered via intraperitoneal (IP) injection (5–10 mg/kg).[1] It effectively stabilizes proteins in xenografts and crosses the blood-brain barrier.[1]

-

Zebrafish/Medaka: Added directly to the water (10–100 nM) for developmental studies.[9]

Experimental Protocols

Protocol A: In Vitro Optimization (Adherent Cells)

Objective: Determine the optimal Shield1 concentration for maximum dynamic range.

-

Transfection: Transfect cells (e.g., HEK293, HeLa) with the DD-POI (Protein of Interest) plasmid.

-

Seeding: 24 hours post-transfection, split cells into a 6-well plate.

-

Treatment: Add Shield1 to media in a titration series.

-

Control: DMSO vehicle only.[1]

-

Low: 10 nM, 50 nM.

-

Medium: 100 nM, 250 nM.

-

High: 500 nM, 1 µM.

-

-

Incubation: Incubate for 4–24 hours.

-

Lysis & Analysis: Lyse cells using RIPA buffer. Perform Western Blot using anti-POI antibody or anti-DD antibody (if available).[1]

-

Quantification: Normalize signal to a loading control (e.g., GAPDH). Calculate the fold-induction (Treated/Untreated).

Protocol B: Washout (Degradation Kinetics)

Objective: Measure the half-life of the protein upon ligand removal.

-

Stabilization: Incubate transfected cells with 500 nM Shield1 for 24 hours to reach steady-state expression.

-

Wash Step (Critical):

-

Time Course: Harvest cells at T=0, 1h, 2h, 4h, and 8h.

-

Analysis: Analyze by Western Blot or Flow Cytometry (if POI is fluorescent).[1]

Experimental Workflow Diagram

Figure 2: Standard workflow for validating Shield1-mediated stabilization in cell culture.

Comparative Analysis

| Feature | Shield1 (DD-FKBP) | Auxin-Inducible Degron (AID) | Tet-ON/OFF |

| Regulation Level | Protein Stability (Post-translational) | Protein Stability (Post-translational) | Transcription (mRNA) |

| Default State | Unstable (Degraded) | Stable | Off (Tet-ON) or On (Tet-OFF) |

| Ligand Effect | Stabilizes Protein | Degrades Protein | Induces/Represses Expression |

| Response Time | Fast (Minutes to Hours) | Very Fast (Minutes) | Slow (Hours to Days) |

| Reversibility | High (Washout leads to degradation) | High (Washout leads to recovery) | Low (mRNA persistence) |

| Primary Use | "Turn ON" experiments; Essential genes | "Turn OFF" (Knockdown) experiments | Long-term expression control |

Expert Insight: The choice between Shield1 and AID depends on the default state required. If the protein is toxic, Shield1 is superior because the default state is degradation (safety). If the protein is essential and you want to study the phenotype of its loss, AID is often preferred, though Shield1 can be used by maintaining the ligand and then washing it out.

Troubleshooting & Optimization

-

Low Dynamic Range: If the background (no Shield1) is too high, the DD may not be sufficiently destabilizing for your specific POI.

-

Solution: Move the DD tag to the other terminus (N-term vs C-term).[1]

-

-

Toxicity: In Plasmodium, high Shield1 concentrations can inhibit parasite growth.[8]

-

Incomplete Washout: Protein levels fail to drop after removing Shield1.

-

Solution: Shield1 is lipophilic and can stick to plastic. Change the culture vessel entirely during the washout step if possible, or increase PBS wash volume.

-

References

-

Banaszynski, L. A., Chen, L. C., Maynard-Smith, L. A., Ooi, A. G., & Wandless, T. J. (2006). A rapid, reversible, and tunable method to regulate protein function in living cells using synthetic small molecules.[2][3][10][11][12] Cell, 126(5), 995–1004.[12] Link

-

Takara Bio. (n.d.).[1] ProteoTuner™ Systems User Manual. Takara Bio / Clontech.[1][3] Link

-

Armstrong, C. M., & Goldberg, D. E. (2007). An FKBP destabilization domain modulates protein levels in Plasmodium falciparum.[7] Nature Methods, 4(12), 1007–1009. Link

-

Muralidharan, V., Oksman, A., Iwamoto, M., Wandless, T. J., & Goldberg, D. E. (2011). Asparagine repeat function in a Plasmodium falciparum protein assessed via a regulatable fluorescent affinity tag.[1] Proceedings of the National Academy of Sciences, 108(47), 18684-18689. Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. takara.co.kr [takara.co.kr]

- 4. takarabio.com [takarabio.com]

- 5. ProteoTuner expression systems in plasmid format [takarabio.com]

- 6. takarabio.com [takarabio.com]

- 7. A DIRECTED APPROACH FOR ENGINEERING CONDITIONAL PROTEIN STABILITY USING BIOLOGICALLY SILENT SMALL MOLECULES* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some conditions apply: Systems for studying Plasmodium falciparum protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inducible protein stabilization [takarabio.com]

- 12. medchemexpress.com [medchemexpress.com]

Shield-1 FKBP destabilizing domain system explained

The Shield-1/FKBP Destabilizing Domain (DD) System: A Technical Guide for Conditional Protein Regulation

Executive Summary

The Shield-1/FKBP system represents a paradigm shift in protein regulation, moving beyond transcriptional control (e.g., Tet-On/Off) to direct, post-translational modulation of protein stability. By fusing a specific mutant of the human FK506-binding protein 12 (FKBP12) to a target protein, researchers can render the chimera inherently unstable, targeting it for rapid proteasomal degradation.[1][2] The addition of a synthetic, cell-permeable ligand (Shield-1) stabilizes the domain, rescuing the fusion protein.[3]

This guide details the mechanistic underpinnings, experimental protocols, and optimization strategies required to deploy this system for precise, reversible, and tunable control of protein levels in biological systems.

Mechanistic Foundation: The Conditional Degron

The core of this technology is the "destabilizing domain" (DD), a conditionally unfolded protein segment. The system exploits the cell's Protein Quality Control (PQC) machinery, specifically the ubiquitin-proteasome system (UPS).

The Mutational Logic

The DD is derived from human FKBP12 with two critical mutations:[2]

-

L106P (Destabilization): This mutation introduces a structural kink in the

-sheet of the protein core. In the absence of a ligand, this prevents the domain from folding into its native low-energy state. The hydrophobic core is exposed, acting as a "degron" that recruits E3 ubiquitin ligases (e.g., CHIP), leading to polyubiquitination and degradation. -

F36V (Specificity - The "Hole"): This mutation creates a volumetric cavity in the ligand-binding pocket. This is the "hole" in the "bump-hole" strategy. It renders the domain unable to bind natural ligands (FK506, Rapamycin) with high affinity but allows it to bind the synthetic ligand Shield-1, which possesses a steric "bump" complementary to the Valine substitution.

The Ligand: Shield-1

Shield-1 is a synthetic analog of FK506. It binds the F36V/L106P mutant with

Mechanism of Action Diagram

Caption: Figure 1: The Shield-1/FKBP12 DD acts as a conditional degron. Without ligand, the L106P mutation causes misfolding and proteasomal clearance. Shield-1 binding stabilizes the fold, rescuing the protein.[3]

Experimental Protocol: Implementation & Validation

Construct Design

-

Orientation: The DD (12 kDa) can be fused to either the N- or C-terminus.[4]

-

Recommendation: Start with N-terminal fusions (DD-POI). The N-terminus is often more accessible for degradation initiation. However, if the N-terminus contains a signal sequence (e.g., for secretion), use a C-terminal fusion.

-

-

Linkers: A flexible linker (e.g., Gly-Gly-Ser-Gly) is recommended to prevent steric hindrance between the DD and the Protein of Interest (POI).

In Vitro Validation (Cell Culture)

Objective: Determine the dynamic range and dose-response of the system in your specific cell line.

Step-by-Step Methodology:

-

Transfection: Transfect cells (e.g., HEK293, HeLa) with the DD-POI plasmid. Include a constitutive reporter (e.g., GFP on a separate plasmid) as a transfection control.

-

Split & Seed: 24 hours post-transfection, split cells into 6-well plates to ensure uniform expression baseline.

-

Shield-1 Titration: Treat wells with Shield-1 concentrations: 0 nM (Vehicle), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

-

Note: Shield-1 is typically supplied as a stock in ethanol. Ensure final ethanol concentration is <0.5%.

-

-

Incubation: Incubate for 12–24 hours.

-

Lysis & Analysis: Lyse cells using RIPA buffer containing protease inhibitors. Perform Western Blotting.

-

Quantification: Normalize DD-POI signal to the loading control (e.g., Actin/GAPDH). Calculate "Fold Stabilization" = (Signal at 1 µM) / (Signal at 0 nM).

Reversibility Assay (Washout)

Objective: Confirm the system turns "OFF" upon ligand withdrawal.

-

Stabilize DD-POI with 1 µM Shield-1 for 24 hours.

-

Aspirate media and wash cells 3x with warm PBS (Critical step to remove residual ligand).

-

Add fresh media without Shield-1.

-

Harvest lysates at t = 0, 1, 2, 4, and 8 hours.

-

Expectation: Protein levels should drop to near-background within 2–4 hours.[4]

Experimental Workflow Diagram

Caption: Figure 2: Standard validation workflow. Dose-response establishes the dynamic range, while washout assays confirm the rapid degradation kinetics essential for temporal control.

Quantitative Performance & Optimization

The utility of the Shield-1 system is defined by its kinetics and dynamic range. The following data summarizes typical performance metrics derived from validated applications (e.g., Banaszynski et al., 2006).

Table 1: Performance Metrics

| Parameter | Typical Value | Notes |

| Dynamic Range | 50–100 fold | Ratio of stabilized vs. basal protein levels.[5] Highly dependent on the intrinsic stability of the POI. |

| Stabilization Time | 15 min – 2 hours | Detectable increase. Max levels usually reached by 12–24 hours. |

| Degradation Half-life | < 2 hours | Upon Shield-1 withdrawal (Washout). |

| EC50 (In Vitro) | ~10–50 nM | Effective concentration for 50% stabilization. |

| Max Dose (In Vitro) | 1 µM | Concentrations >1 µM rarely yield higher stability and may waste reagent. |

| In Vivo Dose (Mice) | 1–10 mg/kg | Administered i.p. or i.v. Stabilization lasts ~24–48 hours.[4] |

Troubleshooting & Optimization

Issue: High Basal Expression (Leakiness)

-

Cause: The POI is inherently very stable, or the proteasome is overwhelmed.

-

Solution: Move the DD to the other terminus (C-term vs N-term). Alternatively, use "tandem DDs" (DD-DD-POI), which significantly lowers basal levels but may also reduce maximum expression.

Issue: Low Maximum Expression

-

Cause: The DD is destabilizing the protein too aggressively even in the presence of Shield-1, or the fusion impairs folding.

-

Solution: Optimize the linker length.[6] Ensure the Shield-1 concentration is sufficient (1 µM).[4]

Issue: Slow Degradation Kinetics

-

Cause: Incomplete washout of Shield-1.

-

Solution: Shield-1 is lipophilic. Increase the number of washes and use media containing 1-2% serum during the washout phase to help extract the ligand from membranes.

References

-

Banaszynski, L. A., Chen, L. C., Maynard-Smith, L. A., Ooi, A. G., & Wandless, T. J. (2006).[2] A rapid, reversible, and tunable method to regulate protein function in living cells using synthetic small molecules.[2][3][4][5][6][7] Cell, 126(5), 995–1004.[2]

-

Banaszynski, L. A., & Wandless, T. J. (2006).[2] Conditional control of protein function.[3][5][6][7][8][9] Chemistry & Biology, 13(1), 11–21.

-

Maynard-Smith, L. A., Chen, L. C., Banaszynski, L. A., Ooi, A. G., & Wandless, T. J. (2007).[2] A directed approach for engineering conditional protein stability using destabilizing domains.[1][3][5][6][7][8] Journal of Biological Chemistry, 282(34), 24866–24872.

-

Banaszynski, L. A., Sellmyer, M. A., Contag, C. H., Wandless, T. J., & Thorne, S. H. (2008). Chemical control of protein stability and function in living mice. Nature Medicine, 14(10), 1123–1127.[4]

-

Stankunas, K., Bayle, J. H., Gestwicki, J. E., Lin, Y. M., Wandless, T. J., & Crabtree, G. R. (2003). Conditional protein alleles using knock-in mice and a chemical inducer of dimerization. Molecular Cell, 12(6), 1615–1624.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Method for Conditional Regulation of Protein Stability in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wandless.stanford.edu [wandless.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems | PLOS One [journals.plos.org]

- 8. Recent Progress with FKBP-Derived Destabilizing Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Shield-1 Ligand

This guide provides a comprehensive technical overview of the Shield-1 ligand, a cornerstone tool in chemical genetics for the conditional regulation of protein stability. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological principles of Shield-1, offering field-proven insights and detailed methodologies to empower your research.

Introduction: The Power of Conditional Protein Stabilization

The ability to control the abundance of a specific protein in a temporal and dose-dependent manner is a powerful approach to dissecting complex biological systems. Traditional genetic methods, while invaluable, often lack the rapid reversibility and tunable control afforded by small molecules. The Shield-1 system bridges this gap, offering a robust "drug-on" switch to control the stability of a protein of interest (POI). This is achieved through the specific interaction of the Shield-1 ligand with a destabilizing domain (DD) engineered onto the POI. In the absence of Shield-1, the DD-tagged protein is constitutively targeted for proteasomal degradation. The introduction of Shield-1 rapidly shields the DD from the cellular degradation machinery, leading to a swift and tunable accumulation of the functional protein.[1] This elegant system provides unparalleled control over protein function, enabling researchers to study the direct consequences of protein presence or absence with high temporal resolution.

Chemical Structure and Physicochemical Properties of Shield-1

Shield-1 is a synthetic, cell-permeable small molecule derived from the natural product FK506.[2] Its chemical structure is specifically designed to bind with high affinity and selectivity to a mutated form of the human FK506-binding protein 12 (FKBP12).

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | (1R)-3-(3,4-Dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propyl (2S)-1-((2S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate | N/A |

| CAS Number | 914805-33-7 | [3] |

| Molecular Formula | C₄₂H₅₆N₂O₁₀ | [3] |

| Molecular Weight | 748.9 g/mol | [3] |

| SMILES | O=C(N1C(OCCC4=CC(OC)=C(C=C4)OC)=O)CC | [3] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | A solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [4] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. | [3] |

Note on Synthesis: While it is established that Shield-1 is a derivative of FK506, a detailed, publicly available step-by-step synthesis protocol is not readily found in the scientific literature. Its synthesis involves complex organic chemistry and is typically performed by specialized chemical suppliers.

Mechanism of Action: A Tale of Induced Stability

The efficacy of Shield-1 lies in its highly specific interaction with an engineered mutant of FKBP12, most commonly the L106P mutant, which acts as the destabilizing domain (DD).[1] Wild-type FKBP12 is a stable and abundant cellular protein. However, the L106P mutation induces a conformational instability in the protein, marking it for rapid degradation by the proteasome.

When a protein of interest is genetically fused to this FKBP12(L106P) DD, the entire fusion protein is constitutively degraded. Shield-1 acts as a molecular "shield" by binding to the hydrophobic pocket of the FKBP12(L106P) domain. This binding event stabilizes the conformation of the DD, preventing its recognition by the cellular degradation machinery. Consequently, the entire fusion protein is protected from degradation and can accumulate to functional levels. This process is rapid, reversible, and dose-dependent, allowing for precise control over the intracellular concentration of the target protein.

Caption: Mechanism of Shield-1 induced protein stabilization.

Binding Affinity: Shield-1 exhibits high affinity for the mutated FKBP12 domain. In vitro experiments have reported a Ki value of approximately 7.5 nM for the interaction between Shield-1 and the destabilizing domain.[2] Another study using a fluorescence polarization-based competition binding assay reported a dissociation constant (Kd) of 2.4 nM for Shield-1 binding to the F36V mutant of FKBP, which is often used in conjunction with the L106P mutation.[5] This strong binding affinity is crucial for its potency at nanomolar concentrations in cell culture.

Applications and Experimental Protocols

The Shield-1 system has been widely adopted across various biological disciplines to study protein function in a multitude of contexts, from basic cell biology to in vivo animal models.

In Vitro Applications: Cell Culture Systems

Core Principle: The most common application of Shield-1 is to control the expression of a DD-tagged protein in cultured mammalian cells. This allows for the investigation of a protein's role in signaling pathways, cellular processes, and drug responses.

Quantitative Data from In Vitro Studies:

| Cell Line | Fusion Protein | Effective Concentration | Effect | Source |

| NIH3T3 | YFP-FKBP12(L106P) | EC₅₀ ~100 nM | Concentration-dependent increase in YFP fluorescence. | [3] |

| HCT116 | IL-2-FKBP12(L106P) | 1 µM | Increased secretion of IL-2. | [3] |

Step-by-Step Protocol for Protein Stabilization in Cell Culture:

-

Construct Generation: Clone the gene of interest in frame with the FKBP12(L106P) destabilizing domain. This can be an N-terminal or C-terminal fusion.

-

Cell Line Transfection/Transduction: Introduce the DD-fusion construct into the desired cell line using standard transfection or viral transduction methods to generate a stable cell line.

-

Preparation of Shield-1 Stock Solution:

-

Dissolve Shield-1 powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Treatment of Cells:

-

Culture the stable cell line under standard conditions.

-

To induce protein expression, dilute the Shield-1 stock solution directly into the cell culture medium to the desired final concentration (typically ranging from 100 nM to 1 µM).

-

A vehicle control (DMSO) should always be run in parallel.

-

-

Time Course and Dose-Response Analysis:

-

To determine the optimal concentration and time for protein stabilization, perform a dose-response experiment with varying concentrations of Shield-1.

-

Analyze protein levels at different time points after Shield-1 addition using methods such as Western blotting, flow cytometry (for fluorescently tagged proteins), or functional assays.

-

-

Reversibility: To study the effects of protein removal, wash the cells with fresh medium lacking Shield-1. Monitor the degradation of the target protein over time.

Sources

- 1. Recent Progress with FKBP-Derived Destabilizing Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The ProteoTuner Shield1 System

Advanced Ligand-Dependent Protein Stabilization for Temporal Kinetic Analysis

Executive Summary

The ProteoTuner Shield1 system represents a paradigm shift from traditional genetic knockouts (which are permanent and slow) and RNAi (which is slow and often incomplete). It utilizes a post-translational regulation strategy based on a destabilizing domain (DD) derived from a mutant form of FKBP12.[1][2][3] This system allows researchers to "tune" the intracellular concentration of a specific protein of interest (POI) rapidly, reversibly, and dose-dependently using a synthetic small molecule, Shield1.[4]

This guide details the mechanistic underpinnings, validated experimental protocols, and critical optimization strategies required to deploy this system with high fidelity in drug discovery and basic research.

Part 1: Mechanistic Principles

The core of the ProteoTuner system is the Destabilizing Domain (DD) .[1][2][5] This is a 12 kDa mutant of the human FKBP12 protein containing specific point mutations (most notably L106P ).

1.1 The Thermodynamic Switch

In the absence of the stabilizing ligand, the L106P mutation introduces a structural instability into the FKBP12 fold. This "hydrophobic patch" or molten globule state is recognized by the cell's Quality Control (QC) machinery.

-

State A (No Ligand): The DD is thermodynamically unstable. Chaperones recruit E3 ubiquitin ligases, leading to polyubiquitination of the DD-POI fusion and subsequent degradation by the 26S proteasome.

-

State B (+ Shield1): Shield1 is a membrane-permeant, synthetic ligand designed to bind the L106P mutant with high affinity (Kd ~ nM range).[6] Binding fills the hydrophobic pocket, thermodynamically stabilizing the DD. This masks the "degron" signal, allowing the POI to fold correctly and function.

1.2 Specificity

Shield1 was chemically engineered to bind the mutant FKBP12 (L106P) with 1,000-fold higher selectivity than wild-type FKBP12.[6] This ensures that the addition of Shield1 does not interfere with endogenous FKBP12 signaling (e.g., mTOR/calcineurin pathways), a critical requirement for physiological relevance.

Figure 1: Mechanistic pathway of the ProteoTuner system.[6] In the absence of Shield1, the DD targets the protein for degradation.[1][2][3][5] Shield1 binding stabilizes the fold, bypassing the proteasome.

Part 2: System Components & Chemistry[8][9][10]

2.1 The Ligand: Shield1

-

Chemical Nature: Synthetic small molecule (MW ~750 Da).[6]

-

Solubility: Hydrophobic; typically supplied in ethanol.

-

Permeability: Rapidly crosses cell membranes.

-

In Vivo Formulation: For animal studies, Shield1 requires specific formulation (e.g., DMA/PEG-400/Tween-80) to ensure bioavailability.[6]

2.2 The Vector Architecture

-

N-Terminal vs. C-Terminal: The DD can be fused to either end of the POI.[4][6]

-

Guidance: If the POI has an N-terminal signal sequence (for secretion), use a C-terminal DD.[6] For cytosolic proteins, N-terminal DD is often preferred to ensure the degron is exposed early during translation.

-

-

Promoters: A strong promoter (e.g., CMV, EF1α) is recommended. The system relies on overproduction followed by degradation. Weak promoters may result in undetectable levels even when stabilized.[6]

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol is designed to be self-validating by including internal negative controls (No Shield1) and positive controls (Constitutive expression or max Shield1).

Phase 1: Construct Validation & Transfection[6]

-

Cloning: Insert POI into pPTuner vector (N or C terminal).[6]

-

Transfection: Transfect target cells (e.g., HEK293, HeLa).

-

Critical Step: Include a GFP-DD control vector to visually verify Shield1 efficacy.[6]

-

-

Split Pool Strategy: 24 hours post-transfection, trypsinize and pool all cells, then re-plate into identical wells. This eliminates transfection efficiency bias between treatment groups.[6]

Phase 2: Dose-Response "Tuning"

-

Preparation: Dilute Shield1 stock (0.5 mM) in culture media.

-

Range: 50 nM, 100 nM, 250 nM, 500 nM, 1 µM.

-

-

Induction: Add media containing Shield1 to respective wells. Leave one well with Vehicle (EtOH) only.

-

Incubation: Incubate for 4–24 hours.

Phase 3: Washout (Reversibility Assay)[6]

-

Select wells with maximum stabilization (1 µM Shield1).[6]

-

Aspirate media and wash 3x with warm PBS (critical to remove hydrophobic ligand bound to plastic).

-

Add Shield1-free media.[6]

-

Lyse cells at t=0, 1h, 2h, 4h to measure degradation kinetics.

Figure 2: Experimental workflow for validating ProteoTuner constructs. The "Split & Pool" step is essential for accurate quantitative comparison.

Part 4: Kinetic Characterization & Data

The following table summarizes typical kinetic parameters observed in mammalian cell lines (e.g., NIH3T3, HeLa) using the FKBP12(L106P) system.

| Parameter | Typical Value | Notes |

| Stabilization Onset | 15–30 minutes | Detectable accumulation of POI.[2][3][4][6] |

| Maximal Accumulation | 4–6 hours | Dependent on protein synthesis rate. |

| Degradation Half-Life | 1–2 hours | Upon Shield1 washout (highly POI dependent).[6] |

| Dynamic Range | 50 to 100-fold | Ratio of Stabilized vs. Basal level. |

| EC50 (Shield1) | ~100 nM | Effective concentration for 50% stabilization.[6] |

| In Vivo Dose | 3–10 mg/kg | IP injection; every 24-48 hours.[6] |

Data Interpretation:

-

Basal Leakiness: If the POI is detectable in the "Vehicle Only" control, the proteasome is failing to degrade the fusion completely. This often happens with very highly expressed proteins or proteins that form aggregates.[6]

-

Saturation: Stabilization typically plateaus between 500 nM and 1 µM Shield1.[6] Higher concentrations do not yield more protein and may waste reagent.

Part 5: Troubleshooting & Optimization

5.1 High Basal Background (Leakiness)

If the POI is present without Shield1:

-

Reduce Promoter Strength: Switch from CMV to a weaker promoter (e.g., UBC or PGK).

-

Reduce Plasmid Load: Lower the amount of DNA used in transfection.

-

Check Half-Life: The POI itself might be exceptionally stable or aggregate-prone, resisting proteasomal entry.[6]

5.2 Low Dynamic Range

If Shield1 addition yields only a small increase:

-

Steric Hindrance: The DD might be buried within the POI structure. Move the DD to the opposite terminus (N vs C).

-

Linker Length: Increase the linker length between DD and POI to allow independent folding.

5.3 In Vivo Considerations

When moving to mouse models:

-

Clearance: Shield1 has a relatively fast clearance rate. Repeated dosing (every 24h) or osmotic pumps are often required for sustained stabilization.[6]

-

Tissue Penetration: Shield1 crosses the blood-brain barrier (BBB) poorly; this system is less effective for CNS targets unless injected intracranially.[6]

References

-

Banaszynski, L. A., Chen, L. C., Maynard-Smith, L. A., Ooi, A. G., & Wandless, T. J. (2006).[7] A rapid, reversible, and tunable method to regulate protein function in living cells using synthetic small molecules.[4][7][8][9] Cell, 126(5), 995–1004.[7]

-

Banaszynski, L. A., Sellmyer, M. A., Contag, C. H., Wandless, T. J., & Thorne, S. H. (2008).[10] Chemical control of protein stability and function in living mice. Nature Medicine, 14(10), 1123–1127.[11]

-

Takara Bio. (n.d.). ProteoTuner™ Plasmid-Based Shield Systems User Manual. Takara Bio / Clontech.[2][6][12]

-

Maynard-Smith, L. A., Chen, L. C., Banaszynski, L. A., Ooi, A. G., & Wandless, T. J. (2007).[7] A directed approach for engineering conditional protein stability using cofactor-dependent stabilization.[6] Journal of Biological Chemistry, 282(34), 24866-24872.[6]

Sources

- 1. takarabio.com [takarabio.com]

- 2. takara.co.kr [takara.co.kr]

- 3. ProteoTuner expression systems in lentiviral and retroviral formats [takarabio.com]

- 4. Inducible protein stabilization [takarabio.com]

- 5. takarabio.com [takarabio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A rapid, reversible, and tunable method to regulate protein function in living cells using synthetic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems | PLOS One [journals.plos.org]

- 10. Chemical control of protein stability and function in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. takarabio.com [takarabio.com]

An In-Depth Technical Guide to Rapid Protein Stabilization Using the Shield-1 Small Molecule

This guide provides a comprehensive technical overview of the Shield-1/Destabilizing Domain (DD) system, a powerful tool for achieving rapid, tunable, and reversible control over protein abundance in living cells and organisms. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism, experimental design, detailed protocols, and advanced applications of this technology.

The Principle of Conditional Protein Stabilization

The ability to control the functional concentration of a specific protein in real-time is invaluable for dissecting complex biological processes. Traditional methods like transcriptional control systems can be slow, often taking hours or days to manifest a change in protein levels. The Shield-1 system operates at the post-translational level, offering a much more immediate and direct method of regulating protein stability.

The core of this technology is a fusion protein strategy. A protein of interest (POI) is genetically fused to a specially engineered "destabilizing domain" (DD). In its native state, this DD is recognized by the cell's ubiquitin-proteasome system, leading to the rapid and continuous degradation of the entire fusion protein.[1][2][3] The introduction of a specific, cell-permeant small molecule, Shield-1, acts as a stabilizing ligand.[4][5] Shield-1 binds with high affinity to the DD, inducing a conformational change that masks the degradation signal, thereby "shielding" the fusion protein from proteasomal degradation.[1][6] This leads to the rapid accumulation of the POI in a dose-dependent and reversible manner.

The Destabilizing Domain: A Mutated FKBP12

The most commonly used destabilizing domain is a mutated form of the human FK506-binding protein 12 (FKBP12).[2][4] Specifically, a point mutation, such as F36V or L106P, is introduced into the FKBP12 sequence.[7][8][9] This mutation creates a hydrophobic cavity within the protein that is not present in the wild-type FKBP12 found endogenously in mammalian cells.[10] This engineered cavity is crucial for the specificity of the system.

Shield-1: The High-Affinity Ligand

Shield-1 is a synthetic, cell-permeable small molecule derived from the natural product FK506.[9] It has been chemically modified to possess a "bump" that fits specifically into the engineered cavity of the mutated FKBP12 (the DD).[10] This structural complementarity ensures that Shield-1 binds with high affinity and specificity to the DD-tagged fusion protein, with minimal off-target effects on endogenous wild-type FKBP12.[10]

Mechanism of Action: A Reversible Switch for Protein Stability

The Shield-1/DD system functions as a molecular switch that toggles a protein between a state of degradation and a state of stability.

Caption: Mechanism of Shield-1 mediated protein stabilization.

In the absence of Shield-1, the DD-tagged protein is continuously synthesized and rapidly degraded. Upon administration of Shield-1, the ligand enters the cell and binds to the DD. This binding event sterically hinders the interaction of the DD with the cellular degradation machinery, leading to a rapid increase in the intracellular concentration of the fusion protein. The stabilization effect is tunable, with higher concentrations of Shield-1 generally resulting in higher steady-state levels of the protein.[1] The process is also reversible; upon withdrawal of Shield-1, the fusion protein is once again targeted for degradation.[6][11]

Experimental Design and Considerations

A successful experiment using the Shield-1 system requires careful planning, from vector design to the method of analysis.

Construct Design

The first step is to create a fusion construct of your protein of interest with a destabilizing domain. Several plasmid, retroviral, and lentiviral vectors are commercially available that allow for the fusion of the DD to either the N- or C-terminus of the POI.[3]

Key Considerations for Construct Design:

-

Fusion Terminus: The placement of the DD tag (N- or C-terminus) can impact the stability and function of the POI. It is often advisable to test both configurations to determine the optimal fusion strategy for your specific protein.

-

Linker Sequences: The inclusion of a flexible linker sequence (e.g., a series of glycine and serine residues) between the POI and the DD can help to ensure that both domains fold properly and do not sterically hinder one another.

-

Promoter Choice: The choice of promoter driving the expression of the fusion construct will determine the basal level of transcription. A strong constitutive promoter (e.g., CMV, EF1a) is often used to ensure sufficient initial expression of the fusion protein for the system to be effective.

Delivery Method

The method of introducing the DD-fusion construct into your cells of interest will depend on the cell type and experimental goals.

-

Transient Transfection: Suitable for short-term experiments in easily transfectable cell lines.

-

Stable Cell Line Generation: For long-term or repeatable experiments, creating a stable cell line that continuously expresses the DD-fusion protein is recommended. This can be achieved through selection after transfection or by using viral transduction methods.

-

Lentiviral Transduction: Lentiviral vectors are an efficient method for delivering genes to a wide variety of cell types, including primary cells and non-dividing cells.[12][13][14] They integrate into the host genome, leading to stable, long-term expression of the transgene.[15]

Shield-1 Preparation and Dosing

Shield-1 is typically supplied as a concentrated stock solution in an organic solvent like DMSO or ethanol.[16] It is crucial to properly dilute the stock solution in cell culture medium or an appropriate vehicle for in vivo studies.

| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Models) |

| Typical Concentration | 50 nM - 1,000 nM[17] | 1 - 10 mg/kg[6][18] |

| Vehicle | Cell culture medium | DMA/PEG/Tween mixture[6] |

| Time to Stabilization | 15-30 minutes to several hours[6][17] | 12 - 24 hours[18] |

| Duration of Effect | Dependent on media changes | ~48 hours after a single dose[18][19] |

Note: The optimal concentration and timing should be determined empirically for each specific protein and experimental system through a dose-response and time-course experiment.[6]

Experimental Protocols

The following are generalized protocols for a typical in vitro experiment using the Shield-1 system.

Protocol 1: In Vitro Protein Stabilization and Analysis by Western Blot

This protocol outlines the steps for stabilizing a DD-tagged protein in cultured cells and analyzing the results by Western blot.

Materials:

-

Cells stably expressing the DD-tagged protein of interest.

-

Complete cell culture medium.

-

Shield-1 stock solution (e.g., 1 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the protein of interest or the DD tag.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Seeding: Plate the stable cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Shield-1 Treatment: Prepare serial dilutions of Shield-1 in complete culture medium. As a starting point, a range of 100 nM to 1 µM is recommended.[6] Include a vehicle-only control (e.g., DMSO).

-

Incubation: Aspirate the old medium from the cells and replace it with the Shield-1 containing medium. Incubate for the desired amount of time (a time course of 4, 8, and 24 hours is a good starting point).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis.[20]

-

Transfer the proteins to a membrane.[20]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein of interest using a chemiluminescent substrate and an imaging system.[20]

-

Protocol 2: In Vitro Analysis by Fluorescence Microscopy

This protocol is for visualizing the stabilization and localization of a DD-tagged fluorescent reporter protein (e.g., YFP).

Materials:

-

Cells expressing a DD-fluorescent protein fusion (e.g., DD-YFP).

-

Culture dishes with glass bottoms suitable for microscopy.

-

Shield-1 stock solution.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Seeding: Plate the cells on glass-bottom dishes.

-

Treatment: Treat the cells with the desired concentration of Shield-1 (and a vehicle control) as described in Protocol 1.

-

Imaging: At various time points after treatment, visualize the cells using a fluorescence microscope. Capture images of both the Shield-1 treated and control cells.

-

Analysis: Quantify the fluorescence intensity of the cells to determine the fold-increase in protein levels upon Shield-1 treatment.

Caption: A typical experimental workflow for the Shield-1 system.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low protein stabilization | - Ineffective Shield-1 concentration.- Fusion protein is not expressed.- DD tag interferes with protein folding/stability. | - Perform a dose-response with a wider range of Shield-1 concentrations.- Verify construct expression via qPCR or by using a validated antibody.- Test fusing the DD tag to the other terminus of the POI. |

| High basal protein level (leaky system) | - Promoter is too strong, overwhelming the degradation machinery.- The DD-tagged protein is inherently stable. | - Use a weaker promoter to drive expression.- Ensure the correct mutated FKBP12 sequence was used for the DD. |

| Cell toxicity | - High concentration of Shield-1 or the vehicle (e.g., DMSO).- Overexpression of the POI is toxic. | - Lower the Shield-1 concentration.- Ensure the final vehicle concentration is non-toxic to your cells.- Use a lower Shield-1 concentration to achieve a sub-maximal, non-toxic level of the POI. |

Advanced Applications and Future Directions

The Shield-1/DD system has been successfully employed in a wide range of biological contexts, from basic cell biology to in vivo studies in animal models.[9][18][19]

Notable Applications:

-

Studying essential genes: By conditionally stabilizing an essential protein, its function can be studied in adult organisms, bypassing embryonic lethality.

-

Controlling signaling pathways: The rapid kinetics of the system allow for precise temporal control over the activation or inhibition of signaling pathways.

-

Drug discovery: The system can be used to validate drug targets by mimicking the effect of a drug that either stabilizes or destabilizes a particular protein.

-

In vivo studies: Shield-1 has been shown to be effective in living animals, including mice and medaka, allowing for the conditional regulation of protein function in a whole-organism context.[8][18][19]

The ongoing development of new destabilizing domains and orthogonal ligand-DD pairs promises to expand the toolkit for conditional protein control, enabling the simultaneous and independent regulation of multiple proteins within the same cell.

References

- Selleck Chemicals. Shield-1 (Shld1) | FKBP Ligand | CAS 914805-33-7.

- Miyamoto, T. et al. (2012). Small molecule displacement of a cryptic degron causes conditional protein degradation.

- Froschauer, A. et al. (2015). Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka. PLOS One.

- Takara Bio. Shield1 ligand.

- Banaszynski, L. A. et al. (2008). Chemical control of protein stability and function in living animals.

- An, W. et al. (2015).

- Cayman Chemical. Shield-1 (Shld1, CAS Number: 914805-33-7).

- Nielsen, M. K. et al. (2020). Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12. ACS Omega.

- Profacgen.

- Nabet, B. et al. (2018). DTAGV-1 is an exclusively selective degrader of FKBP12F36V-tagged proteins.

- Froschauer, A. et al. (2015). Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka. PMC.

- Takara Bio. (2016). ProteoTuner™ Plasmid-Based Shield Systems User Manual.

- Hagan, E.L. et al. (2011). A General Method for Conditional Regulation of Protein Stability in Living Animals. Cold Spring Harbor Protocols.

- MedChemExpress. Shield-1 (Synonyms: Shld1) - FKBP Ligand.

- Banaszynski, L. A. et al. (2006). Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains. Journal of the American Chemical Society.

- Takara Bio.

- Wandless Lab. (2011). Frequently Asked Questions about the Destabilizing Domains (DDs).

- Scharenberg, A. M. et al. (2013). Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives. Expert Opinion on Biological Therapy.

- Addgene. Lentiviral Vector Guide.

- Mikut, R. et al. (2015). Lentiviral Vectors for Gene Delivery to the Nervous System. Neupsy Key.

- Vandamme, D. et al. (2017). Lentiviral Delivery of Proteins for Genome Engineering. Current Gene Therapy.

- Thermo Fisher Scientific. Step-by-step guide to successful western blot analysis.

Sources

- 1. Shield1 ligand [takarabio.com]

- 2. Destabilization Domains (DDs) - Profacgen [profacgen.com]

- 3. Inducible protein stabilization [takarabio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A General Method for Conditional Regulation of Protein Stability in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule displacement of a cryptic degron causes conditional protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lentiviral Vectors for Gene Delivery to the Nervous System | Neupsy Key [neupsykey.com]

- 14. Lentiviral Delivery of Proteins for Genome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. addgene.org [addgene.org]

- 16. wandless.stanford.edu [wandless.stanford.edu]

- 17. takara.co.kr [takara.co.kr]

- 18. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka | PLOS One [journals.plos.org]

- 20. Step-by-step guide to successful western blot analysis - Scientific Videos | Thermo Fisher Scientific US [videos.thermofisher.com]

Technical Guide: History and Development of Shield-1 Chemical Genetic Tools

[1]

Executive Summary: The Imperative for Post-Translational Control

In the hierarchy of biological regulation, genetic manipulation (CRISPR/Cas9, RNAi, Cre/Lox) operates upstream, often resulting in slow phenotypic onset and irreversible changes. For drug development and kinetic analysis of cellular signaling, researchers require tools that operate at the speed of protein folding and degradation.

The Shield-1 Chemical Genetic System represents a paradigm shift from transcriptional control to post-translational control.[1] By fusing a genetically engineered destabilizing domain (DD) to a protein of interest (POI), researchers can render the protein inherently unstable.[2][3] The addition of a small-molecule ligand, Shield-1 , stabilizes the domain, preventing proteasomal degradation.[2] This guide details the development, mechanism, and protocol optimization of this system, providing a robust framework for its application in high-fidelity biological interrogation.

Historical Genesis: The Wandless Lab Breakthrough

The Precursor Landscape

Before 2006, conditional protein regulation relied heavily on temperature-sensitive (ts) mutants.[1] While effective in yeast (e.g., cdc mutants), ts alleles were difficult to engineer systematically in mammalian cells and impossible to use in homeothermic animal models.

The "Bump-Hole" Strategy Evolution

The intellectual foundation of Shield-1 lies in the "bump-hole" strategy pioneered by the Schreiber and Crabtree labs.[1] This approach involved chemically modifying a ligand with a bulky group (a "bump") that prevented binding to the wild-type protein, while simultaneously mutating the protein receptor to create a complementary cavity (a "hole").[4]

Key Milestone (2006): The seminal paper by Banaszynski, Chen, Maynard-Smith, Ooi, and Wandless in Cell introduced the Shield-1 system.

-

The Challenge: They sought a generalizable protein domain that was unstable in the absence of a ligand but stable in its presence.[5]

-

The Solution: They utilized the human FKBP12 protein.[2][4][5] Starting with an FKBP12 mutant (F36V) known to bind "bumped" ligands, they performed random mutagenesis to identify variants that were rapidly degraded by the proteasome.

-

The Result: The L106P mutation emerged as the primary driver of instability. The resulting domain (FKBP12-L106P) is constitutively ubiquitinated and degraded unless bound by the stabilizing ligand, Shield-1.[1]

Mechanism of Action: A Self-Validating Cycle[1]

The Shield-1 system operates on a "default-off" logic.[1] This is critical for trustworthiness in experimental design; if the ligand is absent, the background signal should be negligible.

The Thermodynamic Switch

The L106P mutation introduces a structural perturbation in the hydrophobic core of FKBP12.

-

Absence of Shield-1: The DD is thermodynamically unstable and partially unfolded. This exposes hydrophobic patches recognized by the cellular quality control machinery (E3 ubiquitin ligases).

-

Presence of Shield-1: The high-affinity binding (

sub-nanomolar) of Shield-1 fills the hydrophobic pocket, essentially acting as a "chemical chaperone."[1] This raises the

Visualization of the Signaling Pathway

The following diagram illustrates the bifurcation of the protein's fate based on ligand presence.

Caption: The kinetic partitioning of the FKBP12-L106P fusion protein. Ligand binding outcompetes E3 ligase recognition.

The Ligand: Shield-1 (Shld1)[1][2][4][5][6][7][8]

Chemical Structure and Design

Shield-1 is a synthetic derivative of FK506 (Tacrolimus) and Rapamycin , but it lacks the effector domains responsible for immunosuppression (inhibition of Calcineurin or mTOR).

-

Core Scaffold: Based on a synthetic ligand for FKBP (SLF).

-

The "Bump": A morpholine group is attached to the scaffold. This bulky group creates a steric clash with wild-type FKBP12 but fits perfectly into the "hole" created by the F36V mutation present in the DD background.

-

Specificity: Because Shield-1 does not bind endogenous wild-type FKBP12, it has no immunosuppressive activity and minimal off-target effects in mammalian cells.[1]

Pharmacokinetics[1]

-

Solubility: Soluble in organic solvents (DMSO, Ethanol).[1]

-

Cell Permeability: High membrane permeability allows rapid entry into cells.[1]

-

In Vivo Stability: Moderate.[1] While effective in mice, it requires frequent dosing (e.g., IP injection every 24-48 hours) or continuous infusion due to clearance.[1]

Technical Protocol: Implementation & Optimization

Construct Design

-

Orientation: The DD (L106P) can be fused to either the N-terminus or C-terminus.[1]

-

Recommendation: Try N-terminal fusion first. C-terminal fusions can sometimes be cleaved or degraded less efficiently depending on the POI's structure.[1]

-

-

Linker: Use a flexible linker (e.g., Gly-Ser-Gly) between the DD and POI to prevent steric hindrance.[1]

Experimental Workflow

| Step | Action | Critical Technical Insight |

| 1. Cloning | Fuse DD to POI in expression vector (e.g., retroviral pBMN). | Ensure the start codon is upstream of the N-terminal DD. |

| 2. Transfection | Transduce/Transfect target cells.[1] | Use a low MOI (Multiplicity of Infection) to ensure single-copy integration if studying expression levels.[1] |

| 3. Selection | Select stable clones (Antibiotic resistance).[1] | Crucial: Perform selection in the presence of Shield-1 (0.5 - 1 µM) to ensure cells expressing the construct survive.[1] |

| 4. Washout | Remove Shield-1.[1] | Wash cells 3x with warm PBS to remove ligand. Incubate for 24h to degrade the POI to basal levels. |

| 5. Induction | Add Shield-1 (Dose Response).[1] | Titrate Shield-1 (10 nM to 1 µM).[1] Stabilization is dose-dependent and tunable. |

| 6. Readout | Western Blot / Fluorescence / Functional Assay.[1] | Compare +Shield-1 vs. -Shield-1 (Vehicle).[1][6][7] |

Workflow Diagram

Caption: Operational workflow for establishing and testing Shield-1 responsive lines.

Applications: From Cell Culture to Parasitology

Mammalian Systems[1][2][5]

-

Tunability: Unlike Cre/Lox (digital on/off), Shield-1 allows analog control.[1] Protein levels correlate linearly with ligand concentration.[1]

-

Reversibility: Upon ligand withdrawal, protein levels drop to baseline within 4-24 hours (depending on the protein's intrinsic half-life).[1]

Parasitology: The "Killer App"

The Shield-1 system has become indispensable in the study of Apicomplexan parasites (Plasmodium falciparum and Toxoplasma gondii).

-

The Problem: These parasites are haploid during the relevant life stages. Knocking out essential genes is lethal and yields no viable parasites for study.

-

The Shield-1 Solution: Researchers replace the endogenous gene with a DD-fused version (knock-in).[1]

-

Permissive Condition: Parasites are grown with Shield-1 (POI is stable).[1]

-

Restrictive Condition: Shield-1 is removed. The essential protein degrades, and the lethal phenotype is observed immediately.

-

Impact: This allowed the first rigorous functional analysis of essential invasion motors and signaling kinases in malaria.

-

In Vivo (Mouse Models)[1]

-

Delivery: Shield-1 can be delivered via Intraperitoneal (IP) injection or Intravenous (IV) tail vein injection.[1]

-

Limitations: Shield-1 has poor blood-brain barrier (BBB) penetration, limiting its use in CNS studies.[1] For CNS applications, alternative systems (like the DHFR-Trimethoprim system) are often preferred.[1]

Comparative Analysis: Shield-1 vs. Other Systems

| Feature | Shield-1 (FKBP12-DD) | DHFR-DD (Trimethoprim) | Auxin-Inducible Degron (AID) |

| Ligand | Shield-1 (Synthetic) | Trimethoprim (Antibiotic) | Auxin (Plant Hormone) |

| Mode | Stabilization (Default Unstable) | Stabilization (Default Unstable) | Degradation (Default Stable) |

| Kinetics | Medium (Hrs to stabilize) | Medium | Fast (Minutes to degrade) |

| In Vivo | Good (Systemic) | Excellent (Crosses BBB) | Variable (Requires TIR1 expression) |

| Cost | High | Low | Low |

| Toxicity | Low | Low (but antibiotic activity) | Low |

References

-

Banaszynski, L. A., Chen, L. C., Maynard-Smith, L. A., Ooi, A. G., & Wandless, T. J. (2006). A rapid, reversible, and tunable method to regulate protein function in living cells using synthetic small molecules.[2][4][5] Cell, 126(5), 995-1004.[1]

-

Banaszynski, L. A., Sellmyer, M. A., Contag, C. H., Wandless, T. J., & Thorne, S. H. (2008). Chemical control of protein stability and function in living mice. Nature Medicine, 14(10), 1123-1127.[8][9]

-

Armstrong, C. M., & Goldberg, D. E. (2007). An FKBP destabilization domain modulates protein levels in Plasmodium falciparum.[9] Nature Methods, 4(12), 1007-1009.

-

Herm-Götz, A., Agop-Nersesian, C., Münter, S., Grimley, J. S., Wandless, T. J., Frischknecht, F., & Meissner, M. (2007). Rapid control of protein level in the apicomplexan Toxoplasma gondii. Nature Methods, 4(12), 1003-1005.[1]

-

Clackson, T., Yang, W., Rozamus, L. W., Hatada, M., Amara, J. F., Rollins, C. T., ... & Holt, D. A. (1998).[1] Redesigning an FKBP-ligand interface to generate a macrocyclic modulator of signaling. Proceedings of the National Academy of Sciences, 95(18), 10437-10442. [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxoplasma FER1 is a versatile and dynamic mediator of differential microneme trafficking and microneme exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Method for Conditional Regulation of Protein Stability in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wandless.stanford.edu [wandless.stanford.edu]

Methodological & Application

Application Notes and Protocols for Shield-1 in Mammalian Cell Culture

Introduction: Precision Control of Protein Stability

The ability to control protein expression levels with temporal precision is a cornerstone of modern cell biology and drug development. Traditional methods relying on transcriptional regulation, while powerful, often involve significant time lags between induction and the desired cellular response. The Shield-1/Destabilizing Domain (DD) system offers a robust solution for post-translational control, enabling rapid, reversible, and tunable regulation of a target protein's stability.[1][2]

This technology is predicated on a synthetically engineered protein domain, the Destabilizing Domain (DD), which is derived from a mutated form of the human FK506-binding protein (FKBP12), often the L106P or F36V/L106P variant.[1][3][4] When this small domain is fused to a protein of interest (POI), the entire fusion protein is constitutively targeted for rapid degradation by the proteasome.[4] The system is controlled by Shield-1, a cell-permeant, synthetic small molecule that specifically binds to the DD with high affinity.[3][5] This binding event "shields" the DD from recognition by the cellular degradation machinery, leading to the rapid stabilization and accumulation of the POI.[2][6] The control is dose-dependent and reversible; upon withdrawal of Shield-1, the fusion protein is once again degraded, allowing for precise temporal windows of protein activity.[1][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Shield-1 to control protein stability in mammalian cell culture. We will cover the underlying mechanism, detailed protocols for optimizing Shield-1 concentration, and methodologies for kinetic analysis.

Mechanism of Action: The Shield-1/DD System

The Shield-1 system provides a "drug-on" switch for protein stabilization. The core components are the DD-tagged protein of interest and the Shield-1 ligand.

-

In the Absence of Shield-1 (-Shield-1): The DD-POI fusion protein is synthesized. The destabilizing nature of the DD tag leads to its recognition by the cell's ubiquitin-proteasome system, resulting in polyubiquitination and subsequent degradation. This keeps the intracellular concentration of the POI at a very low or undetectable level.

-

In the Presence of Shield-1 (+Shield-1): Shield-1, a synthetic and cell-permeable ligand, is added to the cell culture medium.[2] It rapidly enters the cell and binds to the hydrophobic pocket of the DD. This binding event induces a conformational change in the DD, masking the degradation signal. The stabilized DD-POI fusion protein is no longer a substrate for the proteasome and accumulates in the cell, allowing it to exert its biological function. The level of stabilization is directly proportional to the concentration of Shield-1, allowing for fine-tuning of the POI's expression level.[2]

Diagram: Mechanism of Shield-1 Dependent Protein Stabilization

Caption: Workflow for determining optimal Shield-1 concentration.

Step-by-Step Methodology:

-

Cell Plating: Plate your mammalian cells expressing the DD-POI construct into the wells of a multi-well plate (e.g., 12-well or 24-well). Seed the cells at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and recover overnight.

-

Prepare Shield-1 Dilutions: On the day of the experiment, prepare a series of Shield-1 dilutions in complete culture medium. It is best to perform serial dilutions from your 1 mM stock.

-

Example Dilution Series (for a final volume of 1 mL per well):

-

1000 nM: Add 1 µL of 1 mM stock to 1 mL of medium.

-

500 nM: Add 0.5 µL of 1 mM stock to 1 mL of medium.

-

250 nM: Add 250 µL of the 1000 nM solution to 750 µL of medium.

-

100 nM: Add 100 µL of the 1000 nM solution to 900 µL of medium.

-

50 nM, 10 nM, 1 nM, 0.1 nM: Continue serial dilutions.

-

-

Vehicle Control (Crucial): Prepare a "0 nM" control by adding the same volume of the solvent (e.g., ethanol) used for the Shield-1 stock to the medium. For a 1:1000 dilution (1000 nM), this would be 1 µL of ethanol per 1 mL of medium.

-

-

Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Shield-1 and the vehicle control.

-

Incubation: Incubate the cells for a fixed period, typically 12 to 24 hours, to allow for the accumulation of the stabilized protein. [7]5. Cell Harvest and Analysis: After incubation, wash the cells with cold PBS and harvest them. Analyze the protein levels using a suitable method:

-

Western Blotting: Lyse the cells, quantify total protein, and perform a Western blot using an antibody against your POI or an epitope tag.

-

Flow Cytometry: If the POI is fluorescent (e.g., fused to GFP or YFP), you can analyze the fluorescence intensity directly. [1] * Functional Assay: If the POI has a measurable activity (e.g., an enzyme), perform a functional assay.

-

-

Data Analysis: Quantify the signal from your analysis for each concentration. Plot the protein level (or activity) against the log of the Shield-1 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of Shield-1 that produces 50% of the maximal response. The EC50 for the L106P mutant is often around 100 nM. [1]

Parameter Typical Range Rationale Shield-1 Concentration 0.1 nM - 1000 nM Covers the typical dynamic range for most DD variants. Incubation Time 12 - 24 hours Allows sufficient time for protein accumulation to a steady state. Vehicle Control Ethanol or DMSO Essential to control for any effects of the solvent on the cells. | EC50 (L106P-YFP) | ~100 nM [1]| A reference point from foundational studies. |

Protocol 3: Time-Course and Washout (Reversibility) Experiments

Causality: This protocol is designed to characterize the kinetics of protein stabilization (induction) and degradation (reversibility). The Shield-1 system is known for its rapid kinetics; stabilization can be detected within 15-30 minutes, and degradation upon washout occurs over a few hours. [6][7]Understanding these kinetics is critical for designing experiments that require precise temporal control.

Step-by-Step Methodology:

-

Cell Plating: Plate cells as described in Protocol 2, preparing enough wells for all time points in both the induction and washout phases.

-

Induction Phase:

-

Treat the cells with the optimal concentration of Shield-1 determined in Protocol 2 (e.g., 500-1000 nM).

-

Harvest sets of cells at various time points after adding Shield-1 (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

-

-

Washout (Reversibility) Phase:

-

For the washout experiment, first treat a set of plates with Shield-1 for a sufficient time to achieve maximum protein accumulation (e.g., 12-24 hours).

-

At time zero for the washout, aspirate the Shield-1-containing medium.

-

Wash the cells thoroughly 2-3 times with pre-warmed, sterile PBS to remove any residual Shield-1.

-

Add fresh, pre-warmed complete medium without Shield-1.

-

Harvest sets of cells at various time points after the washout (e.g., 0, 30 min, 1h, 2h, 4h, 6h, 8h). Upon removal of Shield-1, the protein is typically degraded to background levels within 2-4 hours. [7]4. Analysis: Analyze the protein levels at each time point using Western blotting or another quantitative method as described in Protocol 2.

-

-

Data Plotting: Plot protein levels against time for both the induction and washout phases to visualize the kinetics of stabilization and degradation.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| No/Low Protein Stabilization | Inactive Shield-1 | Prepare a fresh 1 mM stock solution of Shield-1. Ensure it is stored correctly at -20°C. |

| Insufficient Shield-1 Concentration | The EC50 for your specific fusion protein may be higher. Perform a dose-response curve up to 5-10 µM. | |

| DD-POI Construct Issue | Verify the sequence of your construct. Confirm expression of the fusion protein via a more sensitive method or by inhibiting the proteasome (e.g., with MG132) to see if the protein accumulates. | |

| High Basal Protein Level ("Leaky" Expression) | DD is not sufficiently destabilizing | The L106P mutant is highly destabilizing, but some residual protein may be present, especially with strong promoters. [1]Consider using a weaker promoter or switching to a different DD variant if available. |

| Fusion partner stabilizes the DD | The structure of the POI may sterically hinder the DD from being recognized by the proteasome. Try fusing the DD to the other terminus (N- vs. C-terminus) of your POI. C-terminal fusions can sometimes be less destabilizing. [1] | |

| Cell Toxicity Observed | Solvent (Ethanol/DMSO) concentration is too high | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%). Prepare intermediate dilutions of your Shield-1 stock in medium if necessary. |

| Off-target effects of Shield-1 | This is rare, as Shield-1 is designed for high specificity. [3]However, always include a control cell line (not expressing the DD-POI) treated with Shield-1 to confirm the observed phenotype is due to your POI. |

References

-

LifeCanvas Technologies. (n.d.). SHIELD Protocol with LifeCanvas Devices. Retrieved from [Link]

-

Banaszynski, L. A., Sellmyer, M. A., Contag, C. H., Wandless, T. J., & Thorne, S. H. (2008). Chemical control of protein stability and function in living animals. Nature Medicine, 14(10), 1123–1127. Retrieved from [Link]

-

Takara Bio. (n.d.). ProteoTuner expression systems in lentiviral and retroviral formats. Retrieved from [Link]

-

Takara Bio. (2009). ProteoTuner™ Plasmid-Based Shield Systems User Manual. Retrieved from [Link]

-

LifeCanvas Technologies. (n.d.). Standard SHIELD Protocol. Retrieved from [Link]

-

Willingham, S., Wenk, C., Hölz, C., & Rajendran, L. (2015). Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka. PLoS ONE, 10(7), e0132143. Retrieved from [Link]

-

Banaszynski, L. A., Chen, L. C., Maynard-Smith, L. A., Ooi, A. G., & Wandless, T. J. (2006). A rapid, reversible, and tunable method to regulate protein function in living cells using synthetic small molecules. Cell, 126(5), 995–1004. Retrieved from [Link]

-

Haugwitz, M., Garachtchenko, T., & Nourzaie, O. (2008). Rapid, on-demand protein stabilization and destabilization using the ProteoTuner™ systems. Clontech-niques, XXIII(2), 1-2. Retrieved from [Link]

-

Hagan, E. L., & Wandless, T. J. (2011). A General Method for Conditional Regulation of Protein Stability in Living Animals. Cold Spring Harbor Protocols, 2011(11), pdb.prot066539. Retrieved from [Link]

-

Chung Lab. (2019). SHIELD protocol. Retrieved from [Link]

-

Maynard-Smith, L. A., Chen, L. C., Banaszynski, L. A., Ooi, A. G., & Wandless, T. J. (2007). Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains. Organic letters, 9(18), 3477–3480. Retrieved from [Link]

-

Nabet, B., et al. (2011). Small molecule displacement of a cryptic degron causes conditional protein degradation. Nature Chemical Biology, 7(7), 449-455. Retrieved from [Link]

-

Willingham, S., et al. (2015). Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems. PLoS ONE, 10(12), e0145783. Retrieved from [Link]

-

Chu, B. W., et al. (2020). Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12. ACS Chemical Biology, 15(3), 738-747. Retrieved from [Link]

-

Wandless Lab. (2008). Frequently Asked Questions about the FKBP Destabilizing Domains (DDs). Retrieved from [Link]

-

Karim, A. S., & Jewett, M. C. (Eds.). (2022). Cell-Free Gene Expression. Humana, New York, NY. Retrieved from [Link]

-

UConn Health. (n.d.). ANTIBODY TITRATION PROTOCOL. Retrieved from [Link]

-

Bonger, K. M., et al. (2012). Imaging the Impact of Chemically Inducible Proteins on Cellular Dynamics In Vivo. ACS Chemical Biology, 7(3), 554-561. Retrieved from [Link]

Sources

- 1. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProteoTuner expression systems in lentiviral and retroviral formats [takarabio.com]

- 7. A General Method for Conditional Regulation of Protein Stability in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Solubilization of Shield-1 for In Vivo Administration

Executive Summary & Mechanism of Action

Shield-1 is a synthetic, high-affinity ligand (MW: 748.9 g/mol ) designed to bind a specific destabilizing domain (DD) derived from a mutant human FKBP12 (F36V/L106P).[1][2][3] In the absence of Shield-1, the DD (and any protein fused to it) is structurally unstable and targeted for rapid proteasomal degradation.[4] Upon binding Shield-1, the domain folds correctly, shielding the fusion protein from ubiquitin-mediated proteolysis.[1][2]

The Challenge: Shield-1 is highly hydrophobic.[1] While soluble in organic solvents (Ethanol, DMSO), it is insoluble in water.[1] Direct dilution of organic stocks into aqueous buffers often results in immediate precipitation, leading to erratic dosing, poor bioavailability, and peritoneal irritation.

This guide provides a Standardized "Soft-Solvent" Protocol (DMSO/PEG/Tween) optimized for bioavailability and animal welfare, alongside alternative formulations for specific experimental needs.

Visualization: The Stabilization Logic

Caption: Shield-1 rescues the DD-fusion protein from degradation, allowing dose-dependent functional accumulation.[1][2][3]

Material Properties & Reagents

| Parameter | Specification | Notes |

| Compound | Shield-1 (Shld1) | Synthetic FKBP12 ligand |

| Molecular Weight | 748.90 g/mol | Large, hydrophobic molecule |

| Solubility (In Vitro) | DMSO: ~100 mg/mLEthanol: ~100 mg/mL | Water: Insoluble |

| Storage (Solid) | -80°C (Long term) | Protect from light and moisture |

| Storage (Stock) | -20°C in Ethanol or DMSO | Stable for ~6 months |

Required Formulation Reagents

-

DMSO (Dimethyl Sulfoxide): Anhydrous, sterile-filtered (Sigma D2650 or equiv).[1][2] Primary solvent.[2]

-

PEG-300 (Polyethylene Glycol 300): (Sigma 202371).[1][2] Co-solvent to prevent precipitation.

-

Tween 80 (Polysorbate 80): (Sigma P1754).[1][2] Surfactant to maintain suspension.

Protocol A: The "Soft-Solvent" Formulation (Recommended)

Target: High bioavailability, minimal toxicity for longitudinal studies (daily/every 48h injections).[1][2] Final Vehicle Composition: 5% DMSO / 40% PEG-300 / 5% Tween 80 / 50% Saline.[1][2]

Step-by-Step Preparation

Critical Warning: The order of addition is non-negotiable. Adding water/saline before the co-solvents (PEG/Tween) will cause irreversible precipitation.[1]

Phase 1: Stock Preparation[1][2]

-

Dissolve in 50 µL of anhydrous DMSO.

Phase 2: The "Step-Down" Dilution (Making 1 mL Working Solution)

To prepare 1 mL of working solution at 5 mg/mL :

-

DMSO Step: Take the 50 µL Shield-1 Stock (from Phase 1) in a sterile 2 mL tube.

-

PEG Step: Add 400 µL of PEG-300.

-

Action: Vortex vigorously for 30 seconds.

-

Status: Solution should remain clear/viscous.[1]

-

-

Surfactant Step: Add 50 µL of Tween 80.

-

Aqueous Step: SLOWLY add 500 µL of warm (37°C) Sterile Saline or ddH2O.

Visualization: The Mixing Workflow

Caption: Strict order of addition prevents Shield-1 from crashing out of solution upon water contact.

Alternative Formulations

Protocol B: The "Oil Depot" (Slow Release)

Suitable for experiments requiring slower absorption or if the PEG/Tween vehicle causes specific interference.

-

Vehicle: 5% DMSO / 95% Corn Oil.[6]

-